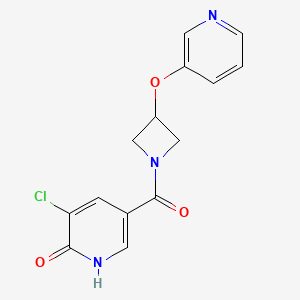

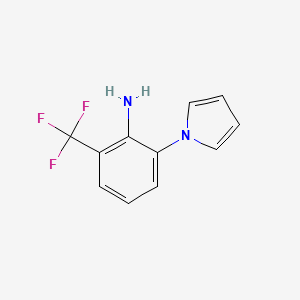

![molecular formula C18H19F3N4O4S B2762884 4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine CAS No. 2034412-35-4](/img/structure/B2762884.png)

4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

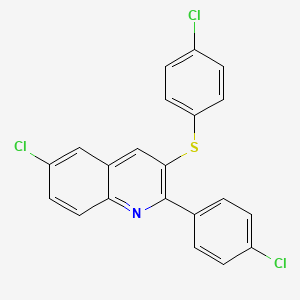

The compound “4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine” is a complex organic molecule. It contains a 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl moiety, which is a type of benzodioxepine . This moiety is attached to a piperazine ring via a sulfonyl group, and the piperazine ring is further attached to a pyrimidine ring with a trifluoromethyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex, with several different functional groups. The 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl moiety is a seven-membered ring with two oxygen atoms and one sulfur atom . The piperazine ring is a six-membered ring with two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms and a trifluoromethyl group attached .Aplicaciones Científicas De Investigación

Antifungal Activity

The compound exhibits potent antifungal properties, making it a promising candidate for controlling plant diseases caused by phytopathogenic fungi. Specifically, compounds 7b, 7c, and 7k demonstrated substantial and broad-spectrum antifungal activities against various fungi, including Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis. Compound 7b, in particular, displayed remarkable antifungal activity, comparable to the positive control azoxystrobin .

Greenhouse Inhibition

Compound 7b also exhibited significant greenhouse inhibition activity against E. graminis even at low concentrations (0.2 µg/mL), equivalent to azoxystrobin and trifloxystrobin. Additionally, its efficacy against P. cubensis surpassed that of azoxystrobin and trifloxystrobin .

Structural Optimization

The effective concentration (EC50) against C. arachidicola was used to build a CoMSIA model, providing valuable insights for further structural optimization .

Synthesis of 3,4-Dihydro-2H-1,4-benzo[b]thiazine Derivatives

The compound has been synthesized via a process involving DABCO, leading to 3,4-dihydro-2H-1,4-benzo[b]thiazine derivatives .

Regio- and Diastereoselective Synthesis

Under mild conditions, functionalized 3,4-dihydro-2H-benzoimidazo[2,1-b][1,3]thiazines with two contiguous stereogenic centers on the thiazine ring were prepared in moderate to excellent yields .

Dehydrogenative Synthesis

A manganese-catalyzed method enables the synthesis of quinazoline-4(3H)-ones and 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides via acceptorless dehydrogenative annulation. This approach utilizes various primary alcohols, including those with functional groups, heteroaryl, and aliphatic alcohols .

Propiedades

IUPAC Name |

4-[4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O4S/c19-18(20,21)16-11-17(23-12-22-16)24-4-6-25(7-5-24)30(26,27)13-2-3-14-15(10-13)29-9-1-8-28-14/h2-3,10-12H,1,4-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQCHKSRTTHMOLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=NC=NC(=C4)C(F)(F)F)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperazin-1-yl)-6-(trifluoromethyl)pyrimidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

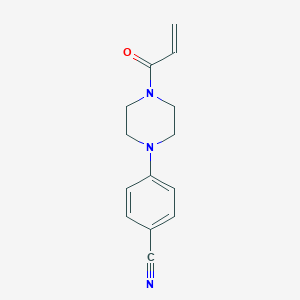

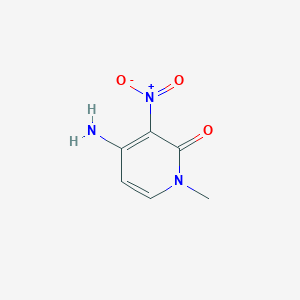

![(Z)-2-(2-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2762802.png)

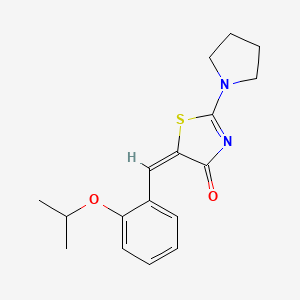

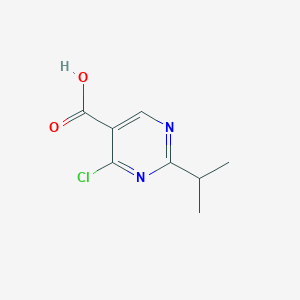

![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2762806.png)

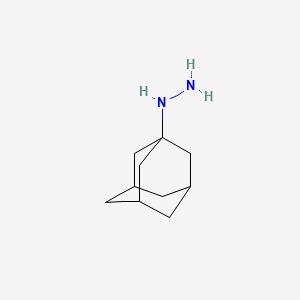

![N-phenyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine](/img/structure/B2762813.png)

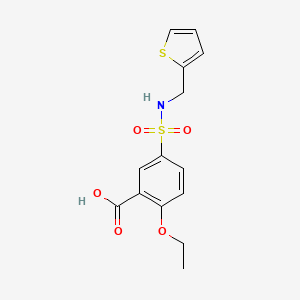

![(3-Methoxy-1-methylpyrazol-4-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2762818.png)